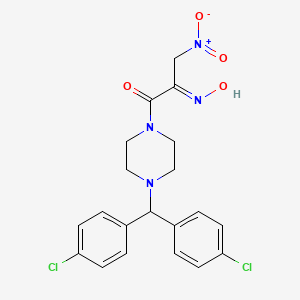

(E)-1-(4-(bis(4-chlorophenyl)methyl)piperazin-1-yl)-2-(hydroxyimino)-3-nitropropan-1-one

Descripción general

Descripción

The compound “(E)-1-(4-(bis(4-chlorophenyl)methyl)piperazin-1-yl)-2-(hydroxyimino)-3-nitropropan-1-one” is also known as JKE-1674 . It is used for research purposes and is not intended for human or veterinary use . The compound is a white to off-white solid powder .

Physical And Chemical Properties Analysis

This compound is a white to off-white solid powder . It is soluble in DMSO . More detailed physical and chemical properties like melting point, boiling point, etc., are not available in the search results.Aplicaciones Científicas De Investigación

Antitumor Activity

A study by Yurttaş, Demirayak, Ilgın, and Atlı (2014) investigated a series of 1,2,4-triazine derivatives bearing a piperazine amide moiety, similar in structure to the compound . They found that certain derivatives exhibited significant antiproliferative effects against breast cancer cells, suggesting potential anticancer applications for similar compounds (Yurttaş, Demirayak, Ilgın, & Atlı, 2014).

Antibacterial and Biofilm Inhibition

Mekky and Sanad (2020) synthesized novel bis(pyrazole-benzofuran) hybrids with a piperazine linker, showing significant antibacterial and biofilm inhibition activities against various bacterial strains. This indicates the potential of piperazine derivatives in developing new antibacterial agents and combating biofilm-associated infections (Mekky & Sanad, 2020).

Neuroprotective Activity

Zhong, Xu, Wang, Xu, Li, and Wu (2014) synthesized and evaluated a compound structurally related to the requested molecule for its neuroprotective activity. The compound significantly prolonged the survival time of mice subjected to acute cerebral ischemia, indicating potential applications in treating neurological disorders (Zhong et al., 2014).

Molecular Structure Analysis

Wujec and Typek (2023) conducted a study involving a novel compound with a structure featuring a piperazine moiety. Their research focused on determining the compound’s molecular structure, which is crucial for understanding its chemical properties and potential applications in scientific research (Wujec & Typek, 2023).

Antioxidant Properties

Prabawati (2016) synthesized a piperazine derivative with antioxidant properties. The compound demonstrated significant free radical scavenging activity, suggesting its potential use as an antioxidant agent (Prabawati, 2016).

Mecanismo De Acción

Target of Action

JKE-1674 is an inhibitor of glutathione peroxidase 4 (GPX4) . GPX4 is a lipid hydroperoxide reductase that plays a crucial role in preventing lipid peroxidation and ferroptotic cell death .

Mode of Action

JKE-1674 acts as a covalent inhibitor of GPX4 . It reacts with the GPX4 catalytic selenocysteine residue to eliminate enzymatic activity . JKE-1674 is an analog of ML210, and it undergoes a series of chemical transformations in cells to generate a nitrile oxide electrophile, JKE-1777 . This electrophile is capable of reacting with purified GPX4 .

Biochemical Pathways

The inhibition of GPX4 by JKE-1674 leads to the induction of ferroptosis , a non-apoptotic, iron-dependent form of cell death . Ferroptosis is characterized by increased lipid peroxidation caused by the accumulation of reactive oxygen species (ROS), leading to cell membrane destruction and, ultimately, cell death .

Pharmacokinetics

It’s also mentioned that JKE-1674 is orally active and could be detected in the serum of mice dosed orally with the compound .

Result of Action

The primary result of JKE-1674’s action is the induction of ferroptosis, which can selectively kill cancer cells in a therapy-resistant state . It has been found to reduce the viability of LOX-IMVI cancer cells and in a panel of additional cancer

Propiedades

IUPAC Name |

(2E)-1-[4-[bis(4-chlorophenyl)methyl]piperazin-1-yl]-2-hydroxyimino-3-nitropropan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20Cl2N4O4/c21-16-5-1-14(2-6-16)19(15-3-7-17(22)8-4-15)24-9-11-25(12-10-24)20(27)18(23-28)13-26(29)30/h1-8,19,28H,9-13H2/b23-18+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIOHKIAPXVDWCP-PTGBLXJZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)C(=O)C(=NO)C[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1C(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)C(=O)/C(=N/O)/C[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20Cl2N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

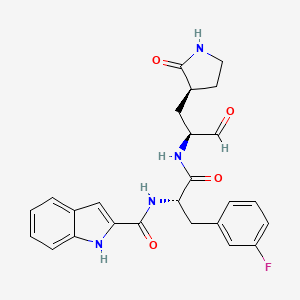

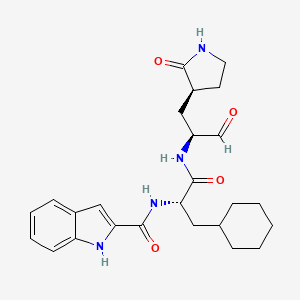

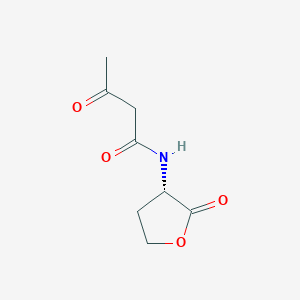

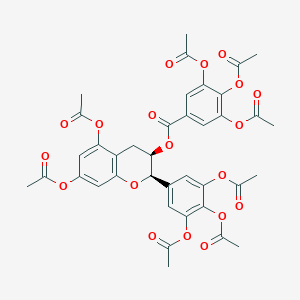

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(dimethylamino)-N-[3-[[2-[(4-oxo-4H-1-benzopyran-7-yl)oxy]acetyl]amino]phenyl]-benzamide](/img/structure/B3025817.png)

![7-Methoxy-8-(3-morpholin-4-ylpropoxy)-2,3-dihydroimidazo[1,2-c]quinazolin-5-amine](/img/structure/B3025822.png)

![6,7,8,9-tetrahydro-9-[2-(1H-indol-3-yl)ethyl]-1,3-dimethyl-pyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B3025826.png)

![N-[(1-pentyl-1H-indazol-3-yl)carbonyl]-L-valine](/img/structure/B3025838.png)